Thietan-3-amine
Overview
Description
Mechanism of Action
Target of Action
Thietan-3-amine, also known as 3-thietanamine , is a chemical compound that has structural similarities to thiamine (vitamin B1) . Thiamine plays a key role in intracellular glucose metabolism and it is thought that thiamine inhibits the effect of glucose and insulin on arterial smooth muscle cell proliferation . Therefore, it is plausible that this compound may have similar targets and roles due to its structural similarity to thiamine.
Mode of Action
Thiamine is known to act as an antioxidant, reacting with active oxygen species and preventing lipid peroxidation . It is also involved in the degradation of α-diketone moieties of protein molecules and the inhibition of autooxidation of glycosylation products .
Biochemical Pathways
This compound, due to its structural similarity to thiamine, may affect similar biochemical pathways. Thiamine is involved in several key metabolic pathways, including the glycolytic pathway, citric acid cycle, pentose phosphate pathway, and the degradation of branched-chain amino acids . It is also involved in the regulation of intracellular protein glycation .
Pharmacokinetics
It is known that thiamine, a structurally similar compound, cannot be stored in the body and once absorbed, the vitamin is concentrated in muscle tissue . High blood levels of thiamine can be achieved rapidly with oral thiamine hydrochloride . Thiamine is absorbed by both an active and nonsaturable passive process .
Result of Action
It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems .
Action Environment
It is known that thiamine decomposes if heated . Therefore, it is plausible that this compound may also be sensitive to heat and other environmental factors.
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, from covalent bonding to electrostatic interactions, and can have significant impacts on the function of the interacting molecules .
Cellular Effects
Amines can influence cell function in a variety of ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that Thietan-3-amine exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thietan-3-amine can be synthesized through several methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions (thia-Paternò–Büchi reactions) of alkenes and thiocarbonyl compounds are also employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the thietane ring and the incorporation of the amine group.
Chemical Reactions Analysis
Types of Reactions: Thietan-3-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thietanes depending on the nucleophile used.
Scientific Research Applications
Thietan-3-amine has diverse applications in scientific research:
Comparison with Similar Compounds
Thiirane: A three-membered sulfur-containing ring.
Thietane: A four-membered sulfur-containing ring without the amine group.
Oxetane: A four-membered oxygen-containing ring.
Comparison: Thietan-3-amine is unique due to the presence of both a sulfur atom and an amine group in a four-membered ring structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to thiirane and thietane, this compound offers additional reactivity due to the amine group, while oxetane lacks the sulfur atom, resulting in different chemical behavior.
Properties
IUPAC Name |
thietan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS/c4-3-1-5-2-3/h3H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWIATZLVXZUEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561987 | |
Record name | Thietan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128861-76-7 | |
Record name | Thietan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thietan-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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